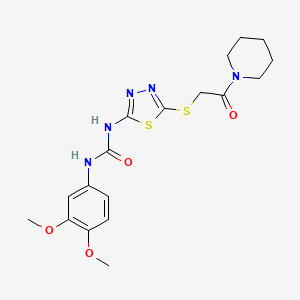![molecular formula C18H20FN3O2 B2410128 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one CAS No. 2380170-60-3](/img/structure/B2410128.png)
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPOP and is a derivative of the piperidine class of compounds. FPOP has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated to a great extent.
作用機序
FPOP covalently modifies proteins at solvent-exposed methionine residues. The reaction between FPOP and methionine residues leads to the formation of a stable adduct, which can be detected using mass spectrometry. The modification of methionine residues by FPOP has been shown to be a useful tool for studying protein-ligand interactions and protein dynamics.
Biochemical and Physiological Effects:
FPOP has been shown to have a minimal effect on the overall structure and function of proteins. The modification of methionine residues by FPOP has been shown to be reversible, making it a valuable tool for studying protein dynamics. FPOP has also been shown to have a minimal effect on cell viability, making it a safe tool for use in cell-based assays.
実験室実験の利点と制限
FPOP has several advantages over other chemical probes used for studying protein-ligand interactions and protein dynamics. FPOP is a small molecule that can penetrate into the interior of proteins, making it a valuable tool for studying protein dynamics. FPOP is also a reversible modifier of methionine residues, making it a useful tool for studying protein dynamics over time. However, FPOP has some limitations, including its specificity for methionine residues and its potential to modify other amino acids under certain conditions.
将来の方向性
There are several future directions for research on FPOP. One area of research is the development of FPOP derivatives that can modify other amino acids besides methionine. Another area of research is the application of FPOP in the field of drug discovery. FPOP can be used to study the interactions between drugs and their targets, which can lead to the development of more effective drugs. Additionally, FPOP can be used to study the effects of post-translational modifications on protein function, which can lead to a better understanding of disease mechanisms.
合成法
The synthesis of FPOP involves the reaction of 5-fluoropyrimidine-2-ol with 1-(piperidin-4-yloxy)-3-phenylpropan-1-one in the presence of a base. This reaction leads to the formation of FPOP in high yield and purity. The synthesis method of FPOP has been optimized to ensure reproducibility and scalability, making it a viable option for large-scale production.
科学的研究の応用
FPOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. FPOP has been used as a chemical probe to study protein-ligand interactions and protein dynamics. It has also been used to study protein folding and misfolding, protein-protein interactions, and protein aggregation. FPOP has been shown to be a valuable tool for studying the structure and function of proteins, and its applications in the field of proteomics are being explored.
特性
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-12-20-18(21-13-15)24-16-8-10-22(11-9-16)17(23)7-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDYZJURHNDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

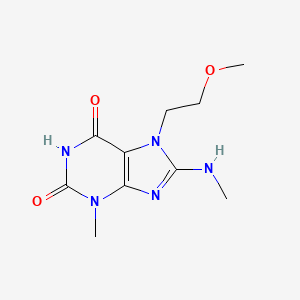
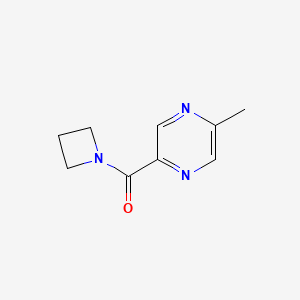
![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)


![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
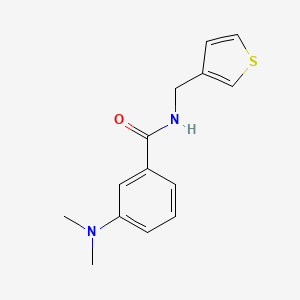
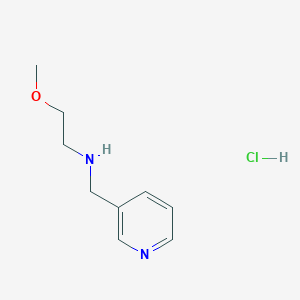
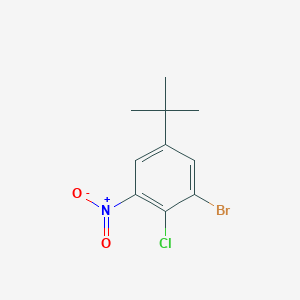
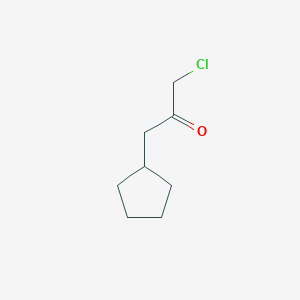
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
